2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
This compound, also known as 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide, is a chemical compound with the molecular formula C24H20ClN3O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, etc. For this compound, the molecular weight is 481.962 . Other specific physical and chemical properties were not found in the available resources .Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-18(16)27-22(28)31-12-20(29)26-19-10-7-14(24)11-17(19)25/h1-11H,12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKEKHBBRLTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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